molecular formula C14H9ClN4O2 B2958683 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide CAS No. 955314-70-2

6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide

Cat. No. B2958683
CAS RN: 955314-70-2
M. Wt: 300.7
InChI Key: CYBMENRMLFBZFY-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide is a compound that belongs to the class of quinolines . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their versatile applications in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . For example, a novel class of quinoline derivatives was developed by Emami et al., where they took 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as the starting material .


Molecular Structure Analysis

Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .


Chemical Reactions Analysis

Quinoline derivatives exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Scientific Research Applications

Synthesis and Biological Activity

Polymorphic Modifications and Diuretic Properties : A study by Shishkina et al. (2018) explores polymorphic modifications of a related compound, highlighting its potential as a new remedy for hypertension due to its strong diuretic properties. This research underscores the importance of structural modifications in enhancing biological activity and therapeutic potential (Shishkina et al., 2018).

ATM Kinase Inhibition : Degorce et al. (2016) discovered and optimized a series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing their potential for in vivo ATM inhibition, which could be crucial for cancer therapy (Degorce et al., 2016).

Microwave-Assisted Synthesis : Quiroga et al. (2010) demonstrated a microwave-assisted method for synthesizing pyrimido[4,5-b]quinoline derivatives, highlighting an efficient approach to obtaining flavin analogues with potential for high-speed synthesis (Quiroga et al., 2010).

Sustainable Synthesis of Quinolines and Pyrimidines : Mastalir et al. (2016) presented a sustainable synthesis method for quinolines and pyrimidines using a manganese PNP pincer complex, demonstrating an environmentally friendly approach to synthesizing these compounds (Mastalir et al., 2016).

Antimicrobial Evaluation : Research on 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed their potential as antimicrobial agents, demonstrating the quinoline scaffold's utility in developing new antimicrobial compounds (Biointerface Research in Applied Chemistry, 2019).

Novel Compounds and Methodologies

Fluorescent Probes for DNA Detection : A study on aminated benzimidazo[1,2-a]quinolines proposed these compounds as potential fluorescent probes for DNA detection, offering new tools for biological research and diagnostics (Perin et al., 2011).

Cytotoxic Activity of Quinoline Derivatives : Bhatt et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, evaluating their cytotoxic activity and potential as novel anticancer agents. This research highlights the quinoline scaffold's versatility in developing new therapeutic agents (Bhatt et al., 2015).

Mechanism of Action

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Future Directions

The study on N-heterocycles like 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide has dramatically increased due to its versatility in many significant fields . This compound and its derivatives can be further explored for their therapeutic potential in various health threats .

properties

IUPAC Name

6-chloro-4-oxo-N-pyrimidin-2-yl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2/c15-8-2-3-11-9(6-8)12(20)10(7-18-11)13(21)19-14-16-4-1-5-17-14/h1-7H,(H,18,20)(H,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBMENRMLFBZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide

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